

Chiral Separation of (+-)-Aegeline Enantiomers by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aegeline, [N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide], is a naturally occurring alkaloid found in the leaves of the bael tree (*Aegle marmelos*). It has garnered significant interest in the pharmaceutical and dietary supplement industries for its potential biological activities. As Aegeline possesses a chiral center, it exists as a pair of enantiomers, (+)-Aegeline and (-)-Aegeline. The stereochemistry of a chiral compound is a critical factor in its pharmacological and toxicological profile, as enantiomers can exhibit different physiological effects. Therefore, the ability to separate and quantify the individual enantiomers of Aegeline is crucial for quality control, drug development, and pharmacokinetic studies. This application note provides a detailed protocol for the successful chiral separation of **(+)-Aegeline** enantiomers using High-Performance Liquid Chromatography (HPLC), based on the method developed by Avula et al. (2016).^{[1][2]}

Data Presentation

The following table summarizes the chromatographic parameters for the chiral separation of **(+)-Aegeline** enantiomers.

Parameter	Value
Chromatographic Mode	Normal Phase
Stationary Phase	Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions	250 mm x 4.6 mm
Particle Size	5 µm
Mobile Phase	n-Hexane:Ethanol (80:20, v/v)
Flow Rate	1.0 mL/min
Detection	Time-of-Flight Mass Spectrometry (ToF-MS)
Retention Time of First Eluting Enantiomer	Approx. 11.8 min
Retention Time of Second Eluting Enantiomer	Approx. 13.2 min
Resolution (Rs)	>1.5

Experimental Protocols

This section details the methodology for the chiral separation of Aegeline enantiomers.

Materials and Reagents

- Racemic (±)-Aegeline standard
- n-Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Methanol (HPLC grade, for sample preparation)
- Water (HPLC grade)

Instrumentation

- An HPLC system equipped with a binary pump, autosampler, and column oven.
- A Chiralpak® IC (250 x 4.6 mm, 5 µm) column.
- A Time-of-Flight Mass Spectrometer (ToF-MS) or a suitable UV detector.

Preparation of Mobile Phase

- Prepare the mobile phase by mixing n-hexane and ethanol in a ratio of 80:20 (v/v).
- For a 1 L preparation, mix 800 mL of n-hexane with 200 mL of ethanol.
- Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes before use to prevent pump cavitation and baseline noise.

Standard Solution Preparation

- Prepare a stock solution of racemic (±)-Aegeline at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare working standard solutions at desired concentrations (e.g., 10 µg/mL) by diluting with the mobile phase.

HPLC-ToF-MS Conditions

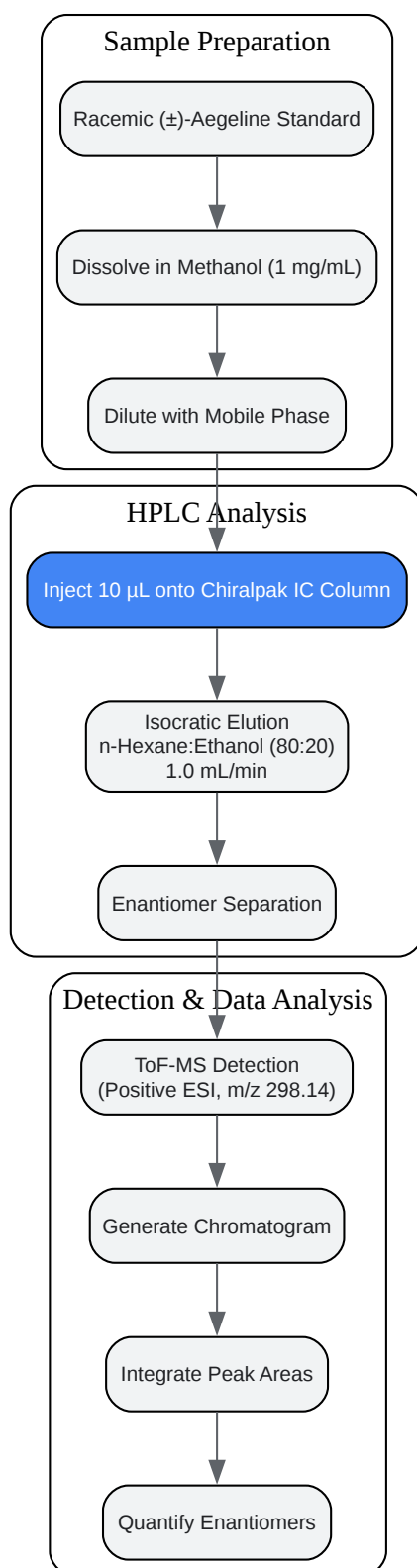
- Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)
- Mobile Phase: n-Hexane:Ethanol (80:20, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25 °C
- MS Detector:
 - Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Range: m/z 100-1000
- Monitor for the protonated molecule $[M+H]^+$ of Aegeline (m/z 298.14).

Experimental Procedure

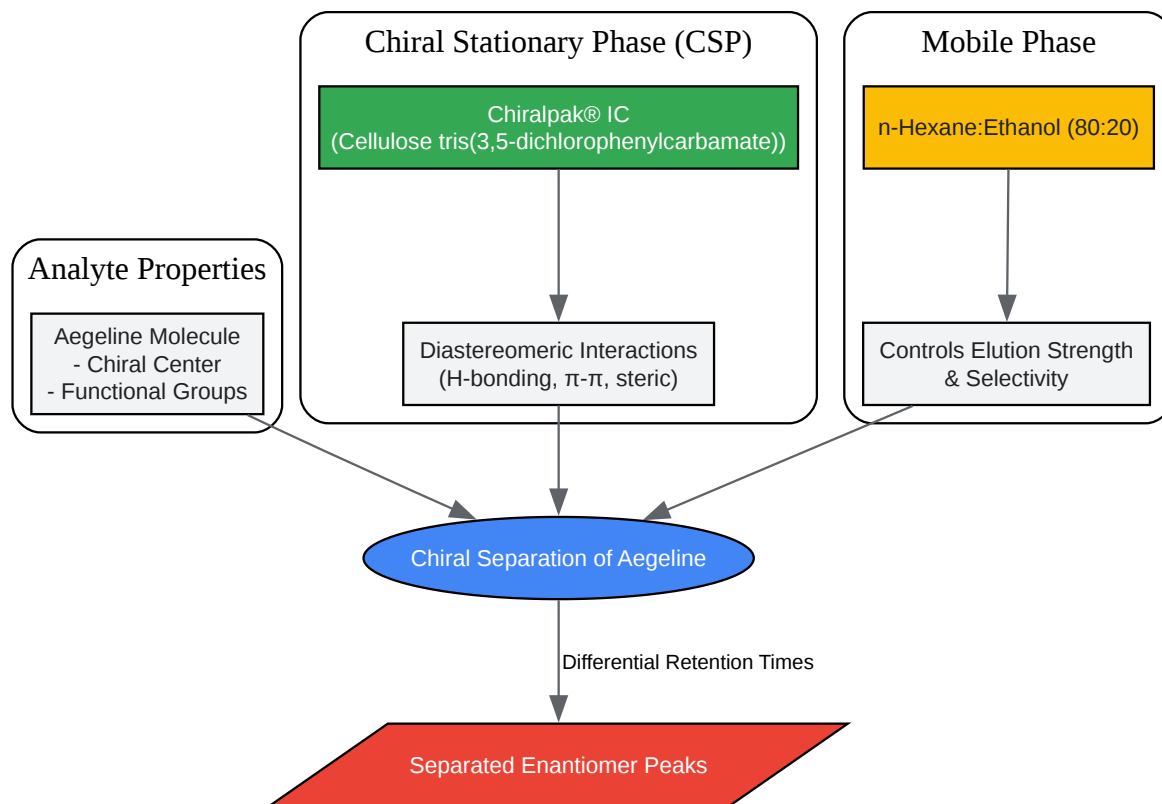
- Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Inject 10 µL of the prepared Aegeline standard solution.
- Run the analysis for a sufficient time to allow for the elution of both enantiomers (approximately 20 minutes).
- Identify the two enantiomer peaks based on their retention times.
- The relative amounts of the two enantiomers can be determined by integrating the peak areas in the chromatogram.

Mandatory Visualizations



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Caption: Experimental workflow for the chiral separation of Aegeline enantiomers.



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Caption: Key factors influencing the chiral separation of Aegeline enantiomers.

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References

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